molecular formula C21H27N5O2 B2420868 8-Cyclohexylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 359901-51-2

8-Cyclohexylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2420868
CAS RN: 359901-51-2
M. Wt: 381.48
InChI Key: DNWBPKBVPMRGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cyclohexylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are widely expressed in the brain, cardiovascular system, and immune system. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Scientific Research Applications

Antidepressant Properties

Synthesis and Antidepressant Activity : A compound closely related to "8-Cyclohexylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione" was synthesized and found to exhibit significant antidepressant activity. The study highlights the synthesis process and the observed antidepressant effects, suggesting potential applications in treating depression (Халиуллин et al., 2017).

Molecular Structure and Activity

Structural Insights : Research focusing on the molecular structure of similar compounds provides valuable insights into their potential biological activity. For example, a study on 8-benzylamino derivatives highlighted the typical geometry of the purine system and its implications for biological interactions, offering a foundation for designing new drugs or therapeutic agents with enhanced efficacy (Karczmarzyk et al., 1995).

Analgesic Activity

New Analgesic Agents : Another study explored derivatives of a similar compound for their analgesic properties. The findings revealed significant analgesic activity, indicating the potential of these compounds as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-8-7-9-15(12-14)13-26-17-18(24(2)21(28)25(3)19(17)27)23-20(26)22-16-10-5-4-6-11-16/h7-9,12,16H,4-6,10-11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWBPKBVPMRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

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